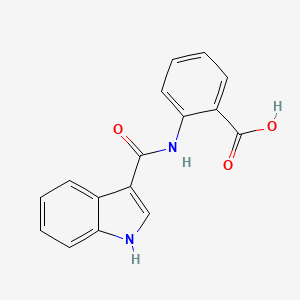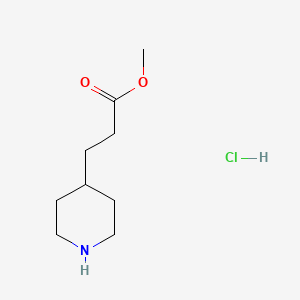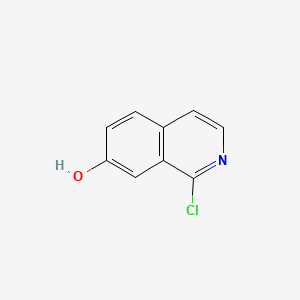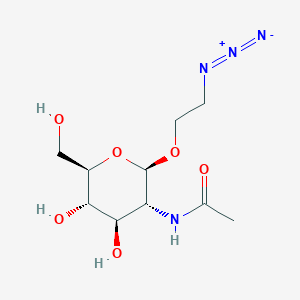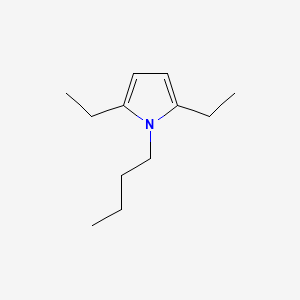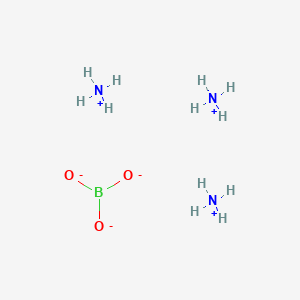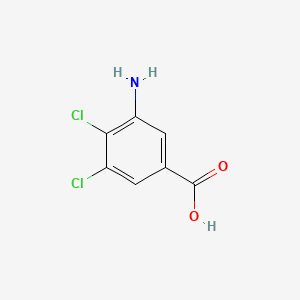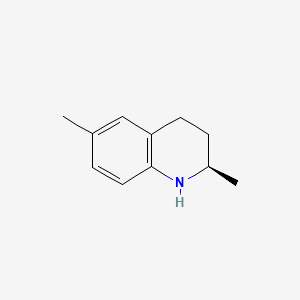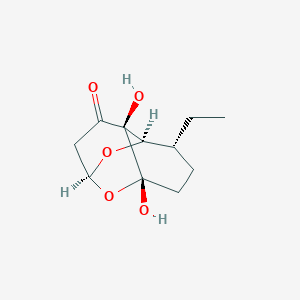
Agistatin E
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Agistatin E: is a pyranacetal compound originally isolated from the fungus Fusarium species. It is known for its ability to inhibit cholesterol biosynthesis, making it a significant compound in biochemical research . The molecular formula of this compound is C11H16O5, and it has a molecular weight of 228.24 g/mol .
準備方法
Synthetic Routes and Reaction Conditions: Agistatin E is typically isolated from the Fusarium species. The isolation process involves culturing the fungus under specific conditions to produce the compound. The exact synthetic routes and reaction conditions for laboratory synthesis are not widely documented, but the isolation from natural sources remains the primary method .
Industrial Production Methods: Industrial production of this compound involves large-scale fermentation of Fusarium species. The fermentation process is optimized to maximize the yield of this compound. Post-fermentation, the compound is extracted and purified using various chromatographic techniques .
化学反応の分析
Types of Reactions: Agistatin E undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: Substitution reactions can occur at different positions on the pyranacetal ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Various nucleophiles can be used under acidic or basic conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols .
科学的研究の応用
Agistatin E has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study pyranacetal chemistry and its reactivity.
Biology: this compound is studied for its role in inhibiting cholesterol biosynthesis, which is crucial for understanding metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in treating diseases related to cholesterol metabolism.
Industry: this compound is used in the development of biochemical assays and as a reference compound in analytical chemistry .
作用機序
Agistatin E exerts its effects by inhibiting the enzyme involved in cholesterol biosynthesis. The exact molecular targets and pathways are still under investigation, but it is known to interfere with the mevalonate pathway, which is crucial for cholesterol production .
類似化合物との比較
Agistatin A: Another pyranacetal compound with similar inhibitory effects on cholesterol biosynthesis.
Lovastatin: A well-known cholesterol-lowering drug that also targets the mevalonate pathway.
Simvastatin: Similar to lovastatin, it is used to lower cholesterol levels in patients .
Uniqueness: Agistatin E is unique due to its natural origin from Fusarium species and its specific inhibitory action on cholesterol biosynthesis. Unlike synthetic statins, this compound offers a natural alternative for studying cholesterol metabolism .
特性
IUPAC Name |
(1S,3S,6R,7R,8R)-6-ethyl-3,8-dihydroxy-2,11-dioxatricyclo[5.3.1.03,8]undecan-9-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O5/c1-2-6-3-4-10(13)11(14)7(12)5-8(16-10)15-9(6)11/h6,8-9,13-14H,2-5H2,1H3/t6-,8+,9-,10+,11+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJLUHFDDAQPMDI-GSLIMFEQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC2(C3(C1OC(O2)CC3=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1CC[C@]2([C@]3([C@@H]1O[C@@H](O2)CC3=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Imidazo[1,2-a]pyridin-2(3H)-one hydrobromide](/img/structure/B599404.png)
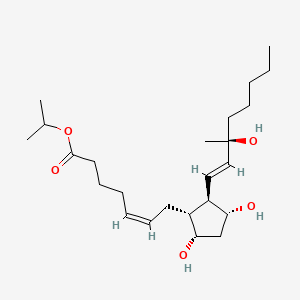
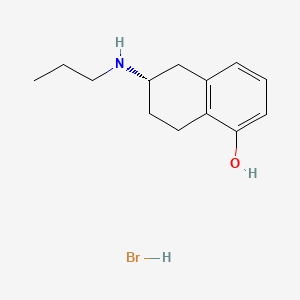
![[4-(1,3-Oxazol-5-yl)phenyl]methanol](/img/structure/B599410.png)
